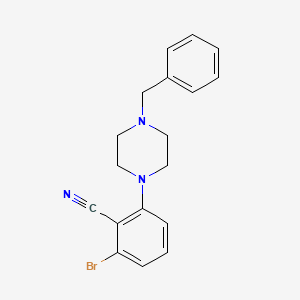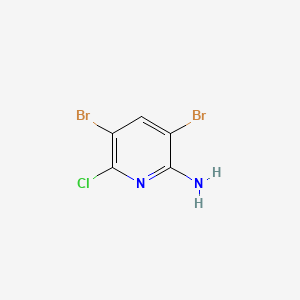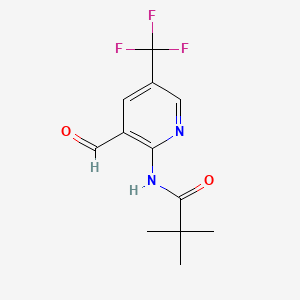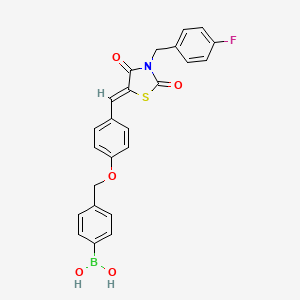
HA155
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HA-155は、オートタキシン阻害剤IVとしても知られており、ボロン酸系化合物です。これは、リゾホスファチジルコリンをリゾホスファチジン酸に変換する酵素であるオートタキシンに対する強力で選択的な阻害剤です。 この変換は、細胞増殖、血管新生、サイトカイン分泌を含む様々な生物学的プロセスにおいて重要な役割を果たします .
科学的研究の応用
HA-155 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of autotaxin and its effects on lysophosphatidic acid production.
Biology: Investigated for its role in cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for conditions involving autotaxin activity, such as cancer, inflammation, and fibrosis.
Industry: Utilized in the development of new drugs targeting autotaxin-related pathways
作用機序
HA-155は、オートタキシンを選択的に阻害することによって効果を発揮します。HA-155のボロン酸部分は、オートタキシン触媒性スレオニンに結合し、リゾホスファチジルコリンからリゾホスファチジン酸への変換を阻害します。 この阻害は、オートタキシン-リゾホスファチジン酸シグナル伝達軸を混乱させ、細胞増殖、血管新生、サイトカイン分泌などのプロセスに影響を与えます .
類似化合物:
- PF-00489791
- K134
- イマゾダン塩酸塩
- ケトチフェンフマル酸塩
- アプレミラスト
- ベスナリノン
- バルデナフィル塩酸塩 .
比較: HA-155は、オートタキシン触媒性スレオニンへの選択的な結合を可能にする、ボロン酸系構造のためにユニークです。 この特異性により、HA-155は、他のオートタキシン阻害剤とは異なり、IC50が5.7 nMの強力な阻害剤となっています .
生化学分析
Biochemical Properties
HA155 interacts with autotaxin, an enzyme that plays a crucial role in the biochemical reactions involving lysophosphatidic acid (LPA). The compound’s interaction with autotaxin leads to the inhibition of LPA secretion, particularly in response to thrombin .
Cellular Effects
The effects of this compound on cells are primarily mediated through its impact on LPA levels. By inhibiting autotaxin and subsequently reducing LPA secretion, this compound can influence various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism, all of which are known to be affected by LPA levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with autotaxin. This binding inhibits the enzyme’s activity, leading to a decrease in LPA secretion. The reduction in LPA levels can then lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Given its role as an autotaxin inhibitor, it is likely that its effects on LPA secretion and subsequent cellular processes would be observed over the course of treatment with the compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is plausible that higher doses of the compound would result in greater inhibition of autotaxin and thus more pronounced effects on LPA secretion and cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of LPA, a bioactive lipid mediator. By inhibiting autotaxin, this compound can affect the levels of LPA and thus influence the metabolic flux of this pathway .
Subcellular Localization
Given its role as an autotaxin inhibitor, it is likely that it would be found in locations where this enzyme is active .
準備方法
合成経路および反応条件: HA-155の合成は、化合物の構造にボロン酸部分を組み込むことを含みます。ボロン酸は、オートタキシン触媒性スレオニンに選択的に結合し、その活性を阻害します。合成経路は通常、以下の手順を伴います。
- ボロン酸中間体の形成。
- ボロン酸中間体とフルオロフェニル基のカップリング。
- 一連の縮合および精製工程による化合物の最終的な組み立て .
工業生産方法: HA-155の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収量と純度を最大限にするために反応条件を最適化することを含みます。主な手順には以下が含まれます。
- ボロン酸中間体の大量合成。
- フルオロフェニル基を組み込むための効率的なカップリング反応。
- 最終生成物の高純度を保証するための精製プロセス .
化学反応の分析
反応の種類: HA-155は、以下を含む様々な化学反応を起こします。
酸化: ボロン酸部分は特定の条件下で酸化することができます。
還元: 化合物は、官能基を修飾するために還元することができます。
一般的な試薬と条件:
酸化: 過酸化水素または過マンガン酸カリウムなどの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
主要な生成物:
酸化: HA-155の酸化誘導体の形成。
還元: 修飾された官能基を持つ化合物の還元型。
置換: 異なる官能基を持つ置換誘導体
4. 科学研究アプリケーション
HA-155は、科学研究において幅広い用途があります。
化学: オートタキシン阻害とそのリゾホスファチジン酸産生への影響を研究するためのツールとして使用されます。
生物学: 細胞増殖、移動、生存における役割について調査されています。
医学: 癌、炎症、線維症など、オートタキシン活性に関連する状態に対する潜在的な治療薬として探求されています。
類似化合物との比較
- PF-00489791
- K134
- Imazodan hydrochloride
- Ketotifen fumarate
- Apremilast
- Vesnarinone
- Vardenafil hydrochloride .
Comparison: HA-155 is unique due to its boronic acid-based structure, which allows for selective binding to the catalytic threonine of autotaxin. This specificity makes HA-155 a potent inhibitor with an IC50 of 5.7 nM, distinguishing it from other autotaxin inhibitors .
特性
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 |
Source


|
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229652-21-4 |
Source


|
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


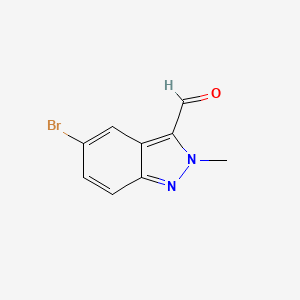
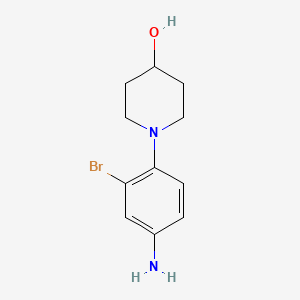
![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)
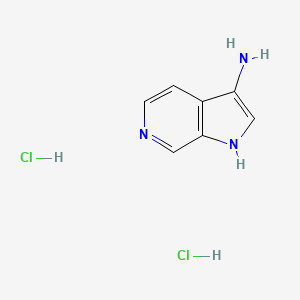
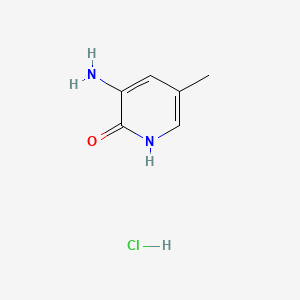
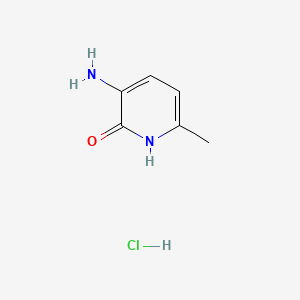
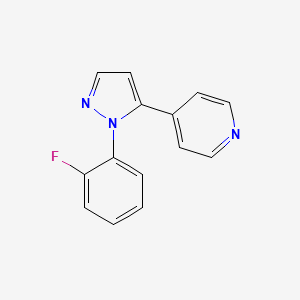
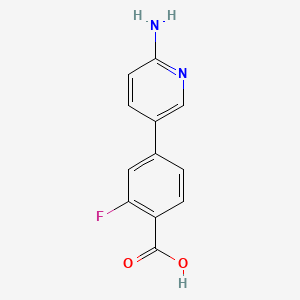
![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)
